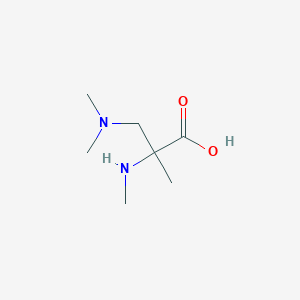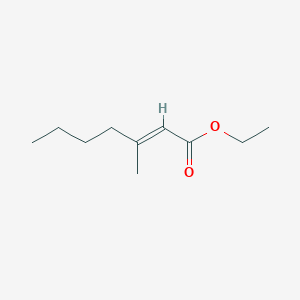
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C15H16ClN. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with fluorene, which undergoes a Friedel-Crafts alkylation to introduce an ethyl group at the 9-position.
Amination: The resulting 9-ethylfluorene is then subjected to a nucleophilic substitution reaction with ammonia or an amine to form 2-(9H-fluoren-9-yl)ethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Alkylation: Utilizing catalysts such as aluminum chloride to facilitate the alkylation process.
Continuous Flow Reactors: To improve the efficiency and yield of the amination step.
Crystallization Techniques: For the purification and isolation of the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride exerts its effects depends on its application:
Molecular Targets: It can interact with various enzymes and receptors, depending on its functionalization.
Pathways Involved: In biological systems, it may participate in signaling pathways or act as a modulator of biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-fluoren-9-ylmethanamine hydrochloride
- 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride
Uniqueness
2-(9H-fluoren-9-yl)ethan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other fluorene derivatives. Its ability to form stable hydrochloride salts also enhances its solubility and usability in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H16ClN |
|---|---|
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15H,9-10,16H2;1H |
InChI-Schlüssel |
GDDUUCJYMAODGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


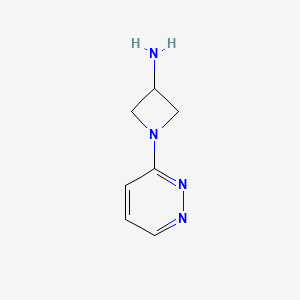
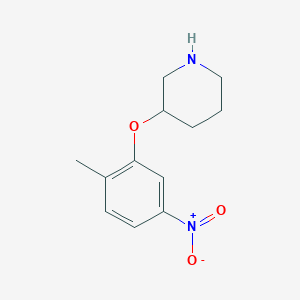
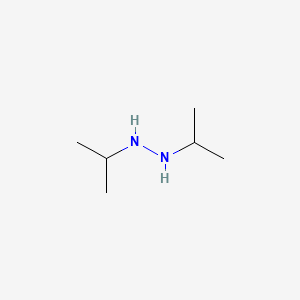

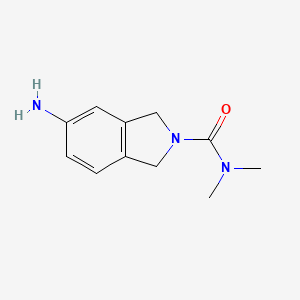


amino}acetic acid hydrochloride](/img/structure/B13520280.png)
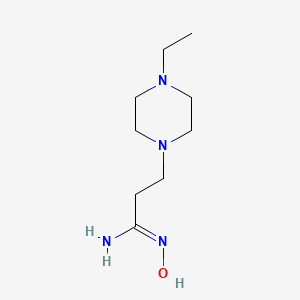
![Rac-(2r)-2-amino-2-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B13520292.png)


